N-cycloheptyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide
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Description
“N-cycloheptyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilamide with different aldehydes or ketones . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be confirmed by means of IR, 1H-NMR, 13C-NMR, MS and elemental analysis .Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical reactions. For example, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), UV, IR, and mass spectral data .Future Directions
properties
IUPAC Name |
N-cycloheptyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(19-13-7-3-1-2-4-8-13)11-12-21-17(23)14-9-5-6-10-15(14)20-18(21)24/h5-6,9-10,13H,1-4,7-8,11-12H2,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPVCBGONFLWMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
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